1-(Benzyl)-2-(nitromethylene)pyrrolidine
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Overview
Description
1-(Benzyl)-2-(nitromethylene)pyrrolidine is an organic compound that features a pyrrolidine ring substituted with a benzyl group and a nitromethylene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzyl)-2-(nitromethylene)pyrrolidine typically involves the reaction of pyrrolidine with benzyl chloride and nitromethane under basic conditions. The reaction proceeds through nucleophilic substitution, where the pyrrolidine nitrogen attacks the benzyl chloride, followed by the addition of nitromethane to form the nitromethylene group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis using continuous flow reactors to ensure efficient mixing and reaction control. This method would likely involve the use of automated systems to handle the reagents and control the reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
1-(Benzyl)-2-(nitromethylene)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The nitromethylene group can be oxidized to form nitro compounds.
Reduction: The nitromethylene group can be reduced to form amines.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Nitro compounds.
Reduction: Amines.
Substitution: Substituted pyrrolidine derivatives.
Scientific Research Applications
1-(Benzyl)-2-(nitromethylene)pyrrolidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Benzyl)-2-(nitromethylene)pyrrolidine involves its interaction with various molecular targets. The nitromethylene group can participate in redox reactions, while the benzyl group can interact with hydrophobic pockets in proteins or enzymes. These interactions can lead to changes in the activity of the target molecules, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Benzylpyrrolidine: Lacks the nitromethylene group, making it less reactive in redox reactions.
2-Nitromethylene-1-pyrrolidine: Lacks the benzyl group, affecting its hydrophobic interactions.
Uniqueness
1-(Benzyl)-2-(nitromethylene)pyrrolidine is unique due to the presence of both the benzyl and nitromethylene groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
57734-58-4 |
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Molecular Formula |
C12H14N2O2 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
(2Z)-1-benzyl-2-(nitromethylidene)pyrrolidine |
InChI |
InChI=1S/C12H14N2O2/c15-14(16)10-12-7-4-8-13(12)9-11-5-2-1-3-6-11/h1-3,5-6,10H,4,7-9H2/b12-10- |
InChI Key |
QGRRJDFZPVWRGG-BENRWUELSA-N |
Isomeric SMILES |
C1C/C(=C/[N+](=O)[O-])/N(C1)CC2=CC=CC=C2 |
Canonical SMILES |
C1CC(=C[N+](=O)[O-])N(C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
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